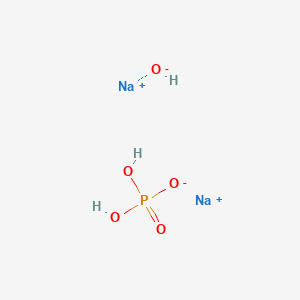

Phosphoric acid, disodium salt, hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phosphoric acid, disodium salt, hydrate is a useful research compound. Its molecular formula is H3Na2O5P and its molecular weight is 159.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Food Processing

2.1 Emulsification and Stabilization

- Emulsifier : Disodium hydrogen phosphate acts as an emulsifier in dairy products like cheese and whipped cream, helping to stabilize mixtures of fats and water .

- Thickening Agent : It is utilized in products such as instant puddings and sauces to enhance texture and consistency .

2.2 pH Control

- Acidity Regulator : It helps control the pH of processed foods, which can affect their flavor, color, and shelf life .

2.3 Preservative

- Shelf Life Extension : The compound is effective in preserving food by preventing spoilage and maintaining freshness through its anti-rust properties .

Pharmaceutical Applications

3.1 Laxative Use

- Disodium hydrogen phosphate is included in saline laxatives for bowel cleansing before medical procedures like colonoscopies. Its osmotic properties help draw water into the intestines, facilitating bowel movements .

3.2 Nutritional Supplementation

- It serves as a source of phosphorus in dietary supplements, which is essential for bone health and metabolic processes .

Industrial Applications

4.1 Water Treatment

- Corrosion Inhibitor : In water treatment facilities, disodium hydrogen phosphate is used to prevent scale formation by retarding calcium deposits on pipes and equipment .

4.2 Cleaning Agents

- It is incorporated into detergents and cleaning agents due to its ability to soften water and enhance cleaning efficacy .

4.3 Laboratory Use

- As a laboratory reagent, it plays a role in various chemical analyses and experiments due to its buffering capacity .

Case Study 1: Food Industry

A study evaluated the use of disodium hydrogen phosphate in the production of processed cheese. The results indicated that the addition of this compound improved the emulsification process, resulting in a smoother texture and enhanced flavor retention over time.

Case Study 2: Pharmaceutical Applications

Research on the effectiveness of oral sodium phosphate solutions for bowel preparation demonstrated that patients who consumed these solutions experienced fewer complications compared to traditional methods, highlighting the safety and efficacy of disodium hydrogen phosphate as a laxative agent.

Safety Considerations

While disodium hydrogen phosphate is generally recognized as safe when used appropriately, excessive intake can lead to health issues such as kidney damage or electrolyte imbalances . Regulatory agencies have established guidelines for its use in food and pharmaceuticals to minimize risks associated with high phosphorus levels.

Eigenschaften

IUPAC Name |

disodium;dihydrogen phosphate;hydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/q2*+1;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXHNCUCBXIIPE-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].OP(=O)(O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Na2O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.